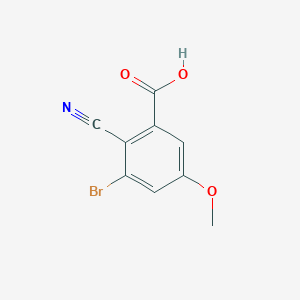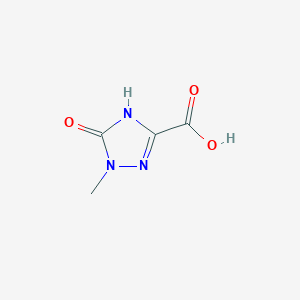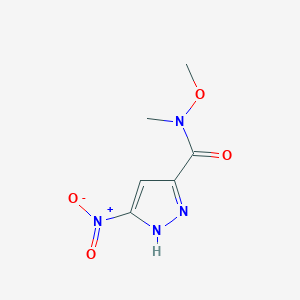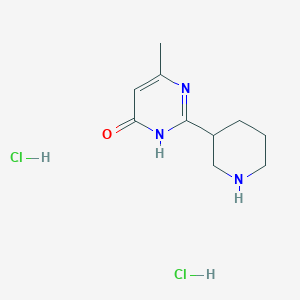
3-Bromo-2-cyano-5-methoxybenzoic acid
Descripción general
Descripción
3-Bromo-2-cyano-5-methoxybenzoic acid (B2C5MBA) is an organic compound with a wide range of applications in the scientific and industrial world. It is a versatile compound that is used for various purposes, including synthesis, research, and development. B2C5MBA is a colorless solid with a molecular weight of 227.02 g/mol and a melting point of 119-121°C. It is a highly reactive compound and can be used in a variety of reactions.
Aplicaciones Científicas De Investigación
3-Bromo-2-cyano-5-methoxybenzoic acid is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, this compound is used in the synthesis of fluorescent probes for biological imaging.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-cyano-5-methoxybenzoic acid is not well understood. However, it is believed to act as an electron-withdrawing group, which stabilizes the intermediate species in a reaction. This allows for the formation of a more stable product. Additionally, this compound can act as a Lewis acid, which can catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound can act as a pro-oxidant, which can increase the production of reactive oxygen species. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-2-cyano-5-methoxybenzoic acid in laboratory experiments is its versatility. It can be used in a wide range of reactions, including organic synthesis, polymerization, and coordination chemistry. Additionally, this compound is a highly reactive compound and can be used in reactions at relatively low temperatures. However, this compound is a highly reactive compound and must be handled with care in the laboratory. Additionally, it is not soluble in water, so it must be used in an organic solvent.
Direcciones Futuras
There are a number of potential future directions for 3-Bromo-2-cyano-5-methoxybenzoic acid research. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into its mechanism of action and its use as a catalyst in organic synthesis could lead to new and improved synthetic methods. Finally, research into its use as a fluorescent probe for biological imaging could lead to new insights into the structure and function of proteins and other biomolecules.
Propiedades
IUPAC Name |
3-bromo-2-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXILQCFJLVCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414548.png)
![3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-7-methyl-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414549.png)

![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
![N-methyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414553.png)
![2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride](/img/structure/B1414554.png)

![2-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414558.png)

